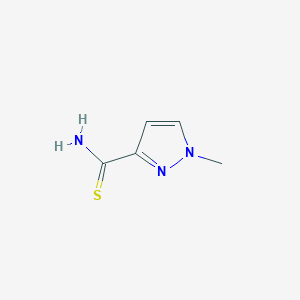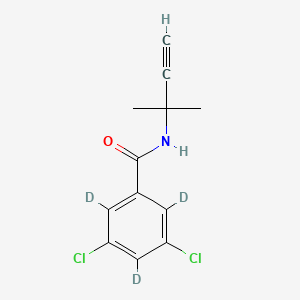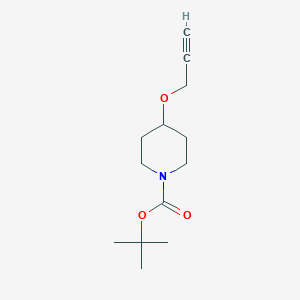
1-methyl-1H-Pyrazole-3-carbothioamide
Übersicht
Beschreibung
1-methyl-1H-Pyrazole-3-carbothioamide is a compound that is used for pharmaceutical testing . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A study also reported the synthesis of four novel 1H-pyrazole-3-carboxamide derivatives .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . They can also react with dialkyl azodicarboxylates to form functionalized pyrazoles .Wirkmechanismus
Target of Action
1-Methyl-1H-Pyrazole-3-Carbothioamide has been found to target Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . Additionally, it has been suggested that the compound may act as a COX-2 inhibitor , which is an enzyme involved in inflammation and pain.
Mode of Action
The compound interacts with its targets by binding to their active sites. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms. In the case of Leishmania aethiopica , the compound interferes with the organism’s survival and replication . As a COX-2 inhibitor , the compound blocks the production of pro-inflammatory prostaglandins , thereby reducing inflammation and pain.
Pharmacokinetics
The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it has sufficient bioavailability to exert its effects.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . Specifically, it displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been carried out at temperatures of 60-70°C . .
Vorteile Und Einschränkungen Für Laborexperimente
1-MCP-3 has several advantages for use in laboratory experiments. It is a potent inhibitor of protein-tyrosine phosphatases, and it can be used to study the regulation of gene expression in mammalian cells. In addition, 1-MCP-3 is relatively inexpensive and easy to synthesize. However, there are some limitations to the use of 1-MCP-3 in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of natural compounds. In addition, 1-MCP-3 is not stable under acidic conditions, and it is not suitable for use in long-term experiments.
Zukünftige Richtungen
1-MCP-3 has many potential future applications in scientific research. It could be used to study the regulation of cell growth and differentiation, as well as the regulation of gene expression in mammalian cells. In addition, 1-MCP-3 could be used to study the regulation of transcription factors and other proteins involved in the regulation of gene expression. Furthermore, 1-MCP-3 could be used to study the effects of protein-tyrosine phosphatases on cell signaling pathways. Finally, 1-MCP-3 could be used to study the effects of protein-tyrosine phosphatases on the development and progression of disease.
Wissenschaftliche Forschungsanwendungen
1-MCP-3 is used in a variety of scientific research applications. It is a potent inhibitor of protein-tyrosine phosphatases, and it has been used in studies of protein tyrosine kinase pathways and other signaling pathways in mammalian systems. 1-MCP-3 has also been used to study the regulation of cell growth and differentiation, as well as the regulation of gene expression in mammalian cells. In addition, 1-MCP-3 has been used to study the regulation of transcription factors and other proteins involved in the regulation of gene expression.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methylpyrazole-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQSVYHNXHVJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid](/img/structure/B3091908.png)

![(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-Tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3091946.png)




![[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B3091983.png)
